molecular formula C20H25N3O B7166280 N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide

N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7166280
M. Wt: 323.4 g/mol
InChI Key: RWIVYENVUCJIFC-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a carboxamide group

Properties

IUPAC Name

N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-4-2-3-5-19(16)8-12-22-20(24)23-13-9-18(15-23)14-17-6-10-21-11-7-17/h2-7,10-11,18H,8-9,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVYENVUCJIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)N2CCC(C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step often involves the use of pyridine derivatives, which can be coupled to the pyrrolidine ring via nucleophilic substitution or other coupling reactions.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylphenyl)ethyl]-3-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
  • N-[2-(2-methylphenyl)ethyl]-3-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide
  • N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxylate

Uniqueness

N-[2-(2-methylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is unique due to its specific structural features, such as the position of the pyridine moiety and the presence of the carboxamide group. These features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

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